REACTION_CXSMILES
|
CC([O:4][C:5]([C:7]([O:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]([C:19]2[CH:20]=[CH:21][C:22]([Cl:25])=[CH:23][CH:24]=2)=[O:18])=[CH:15][CH:16]=1)([CH3:9])[CH3:8])=[O:6])C.[OH-].[Na+].Cl>C(O)(C)C.O>[CH3:9][C:7]([O:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)=[O:18])=[CH:15][CH:16]=1)([C:5]([OH:6])=[O:4])[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
0.97 mol
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69.9 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.7 hours
|
Duration
|
2.7 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at less than 5° C.
|
Type
|
CUSTOM
|
Details
|
the product crystallized from solution
|
Type
|
CUSTOM
|
Details
|
The crystallization
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
The slurry was warmed to 20° C.
|
Type
|
ADDITION
|
Details
|
mixed for 0.8 hours
|
Duration
|
0.8 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
rinsed with 600 mL of 2:1 water
|
Type
|
WASH
|
Details
|
isopropanol, and then rinsed with 300 mL of water
|
Type
|
CUSTOM
|
Details
|
The product was dried in a vacuum oven at 40° C. with a nitrogen
|
Type
|
CUSTOM
|
Details
|
purge for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C(=O)O)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([O:4][C:5]([C:7]([O:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]([C:19]2[CH:20]=[CH:21][C:22]([Cl:25])=[CH:23][CH:24]=2)=[O:18])=[CH:15][CH:16]=1)([CH3:9])[CH3:8])=[O:6])C.[OH-].[Na+].Cl>C(O)(C)C.O>[CH3:9][C:7]([O:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)=[O:18])=[CH:15][CH:16]=1)([C:5]([OH:6])=[O:4])[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
0.97 mol
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
69.9 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.7 hours
|
Duration
|
2.7 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at less than 5° C.
|
Type
|
CUSTOM
|
Details
|
the product crystallized from solution
|
Type
|
CUSTOM
|
Details
|
The crystallization
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
The slurry was warmed to 20° C.
|
Type
|
ADDITION
|
Details
|
mixed for 0.8 hours
|
Duration
|
0.8 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
rinsed with 600 mL of 2:1 water
|
Type
|
WASH
|
Details
|
isopropanol, and then rinsed with 300 mL of water
|
Type
|
CUSTOM
|
Details
|
The product was dried in a vacuum oven at 40° C. with a nitrogen
|
Type
|
CUSTOM
|
Details
|
purge for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C(=O)O)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |